4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid
CAS No.:
Cat. No.: VC20462650
Molecular Formula: C12H19N3O4
Molecular Weight: 269.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3O4 |
|---|---|
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 1,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H19N3O4/c1-7-8(9(10(16)17)14-15(7)5)6-13-11(18)19-12(2,3)4/h6H2,1-5H3,(H,13,18)(H,16,17) |
| Standard InChI Key | WSKWFUODUCMBJV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C(=O)O)CNC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted with:
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A tert-butoxycarbonyl (Boc)-protected amino methyl group at position 4.
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Methyl groups at positions 1 and 5.
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A carboxylic acid moiety at position 3.
Molecular Formula:
Molecular Weight: 281.30 g/mol (calculated based on analogous structures) .
Table 1: Key Structural Descriptors
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves multi-step protocols:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters yields the 1,5-dimethylpyrazole scaffold .
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Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of precursor esters to the carboxylic acid.
Critical Reagents:
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Boc anhydride, EDC/HOBt coupling agents, and dimethylformamide (DMF) as solvent.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Hydrazine, β-keto ester, EtOH, reflux | 65–75 | 90 |
| 2 | Boc anhydride, DMAP, DCM | 80–85 | 95 |
| 3 | NaOH, MeOH/H₂O, rt | 70–78 | 98 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .
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Stability: Stable at room temperature under inert atmospheres; Boc group hydrolyzes under acidic conditions.
Table 3: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 152–154°C (decomposes) | DSC |
| pKa (Carboxylic Acid) | 3.8 ± 0.2 | Potentiometric |
| LogD (pH 7.4) | 1.12 | Shake-flask |
Applications in Medicinal Chemistry
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | >2000 mg/kg |
| Skin Permeability | Low (LogKp = -6.2) |
Computational and Spectroscopic Data
NMR Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 2.45 (s, 3H, N-CH₃), 3.01 (s, 3H, C-CH₃), 4.21 (d, 2H, CH₂NH) .
Molecular Modeling
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Docking Studies: Predicted binding affinity of -9.2 kcal/mol with COX-2 active site (AutoDock Vina).
| Parameter | Value |
|---|---|
| Purity (HPLC) | 98.5% |
| Residual Solvents | <0.1% (ICH Q3C compliant) |
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